Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate chemical properties
Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate chemical properties
Scaffold Architecture, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 116805-32-6) represents a privileged "bi-heteroaryl" scaffold in drug discovery. This molecule combines a thiazole core—known for its utility as a peptide mimetic and metabolic stabilizer—with a pyridine ring that offers critical hydrogen-bond acceptor motifs and solubility modulation.
This guide provides a rigorous technical analysis of the molecule, focusing on the Hantzsch Thiazole Synthesis (specifically the regiochemical control required to achieve the 2-carboxylate/4-pyridyl substitution pattern), downstream functionalization strategies, and its role as a precursor for kinase inhibitors and xanthine oxidase antagonists.
Molecular Identity & Physicochemical Profile[1][2][3]
The molecule consists of a 1,3-thiazole ring substituted at the C2 position with an ethyl ester and at the C4 position with a 4-pyridyl group. This specific regioisomerism is critical; swapping substituents (e.g., to the 2-pyridyl-4-carboxylate isomer) drastically alters the electronic landscape and binding affinity in biological targets.
Datasheet: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate | |
| CAS Number | 116805-32-6 | |
| Molecular Formula | C₁₁H₁₀N₂O₂S | |
| Molecular Weight | 234.27 g/mol | |
| Predicted LogP | ~1.8 - 2.2 | Favorable for oral bioavailability (Lipinski compliant).[1] |
| Acidity (pKa) | ~5.2 (Pyridine N) | The thiazole nitrogen is weakly basic; the pyridine nitrogen is the primary protonation site. |
| H-Bond Acceptors | 4 (Pyridine N, Thiazole N, Ester O, Carbonyl O) | High potential for kinase hinge binding. |
| Appearance | Off-white to pale yellow solid | Typical of poly-heteroaromatic esters. |
Synthetic Pathways: Regioselective Construction
The synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate relies on the Hantzsch Thiazole Synthesis . However, selecting the correct starting materials is paramount to ensure the ester ends up at C2 and the pyridine at C4.
The Retrosynthetic Logic
To achieve the 2-carboxylate / 4-pyridyl pattern:
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The C2-N3-C4 fragment comes from the thioamide component.
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The C4-C5 fragment comes from the alpha-haloketone.
Correct Route:
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Thioamide Component: Ethyl thiooxamate (provides the C2-ester).
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Haloketone Component: 4-(Bromoacetyl)pyridine (provides the C4-pyridine).
(Note: Using Pyridine-4-carbothioamide + Ethyl bromopyruvate would yield the inverse isomer: Ethyl 2-(4-pyridyl)-4-thiazolecarboxylate.)
Detailed Protocol: Hantzsch Condensation
Reagents: Ethyl thiooxamate (1.0 equiv), 4-(Bromoacetyl)pyridine hydrobromide (1.0 equiv), Ethanol (anhydrous).
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Preparation: Dissolve 4-(bromoacetyl)pyridine hydrobromide (2.8 g, 10 mmol) in anhydrous ethanol (30 mL).
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Addition: Add ethyl thiooxamate (1.33 g, 10 mmol) to the stirring solution.
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Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (SiO2, 50% EtOAc/Hexanes) should show consumption of the bromoketone.
-
Workup:
-
Cool the reaction to room temperature. The product often precipitates as the HBr salt.
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If solid forms: Filter and wash with cold ethanol.
-
If solution remains clear: Concentrate in vacuo.[2] Neutralize the residue with saturated aqueous NaHCO₃ to liberate the free base. Extract with Ethyl Acetate (3x).[3]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the alpha-carbon of the bromoketone, followed by an intramolecular condensation of the amide nitrogen onto the ketone carbonyl.
Figure 1: Mechanistic flow of the Hantzsch synthesis ensuring specific regiochemistry.
Reactivity & Functionalization[1][5]
The ethyl ester at the C2 position is the primary handle for diversification. The pyridine ring at C4 is relatively stable but can be activated for N-oxide formation.
A. Ester Hydrolysis (Saponification)
To generate the free acid for coupling reactions:
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Reagents: LiOH (2 equiv), THF/Water (3:1).
-
Conditions: Stir at 0°C to RT. Avoid reflux to prevent decarboxylation or pyridine ring degradation.
-
Outcome: 4-(4-pyridyl)-2-thiazolecarboxylic acid.
-
Note: Acidification to pH 4-5 is required to isolate the zwitterionic species.
B. Direct Amidation (Aminolysis)
Direct reaction of the ester with amines is often sluggish due to the electron-deficient nature of the thiazole.
-
Preferred Route: Hydrolysis (Step A)
Acid Chloride (SOCl2) or Coupling Agent (HATU/EDC) + Amine. -
Application: Synthesis of amide-linked kinase inhibitors.
C. Reduction
Reduction to the alcohol (hydroxymethyl group) alters the polarity and provides a handle for ether synthesis.
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Reagents: NaBH4 (excess) in MeOH/THF.
-
Precaution: LiAlH4 may reduce the pyridine ring or cause ring-opening; NaBH4 is milder and chemoselective for the ester.
Figure 2: Divergent synthesis pathways from the core scaffold.
Medicinal Chemistry Applications
The 4-(4-pyridyl)-thiazole motif is a pharmacophore often referred to as a "Super-Pyridine" in medicinal chemistry because the thiazole ring extends the conjugation and alters the vector of the pyridine nitrogen interaction.
Kinase Inhibition (ROCK/p38 MAPK)
The pyridine nitrogen acts as a hinge binder (acceptor), while the thiazole C2-substituent (often converted to an amide) extends into the solvent-exposed region or the hydrophobic back pocket of the ATP binding site.
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Mechanism: The planar bi-heteroaryl system mimics the adenine core of ATP.
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Example: Derivatives of this scaffold have shown activity against Rho-associated protein kinase (ROCK), implicated in cardiovascular disease and glaucoma.
Xanthine Oxidase Inhibition
While Febuxostat utilizes a 2-aryl-4-methyl-5-carboxythiazole architecture, the 2-carboxy-4-pyridyl scaffold is investigated for non-purine xanthine oxidase inhibition, utilizing the pyridine to interact with the molybdenum center or adjacent residues in the enzyme active site.
Solubility Enhancement
The incorporation of the pyridine ring significantly lowers the LogP compared to a phenyl analog (Pyridine LogP ~0.65 vs Benzene LogP ~2.1), improving the water solubility of drug candidates—a critical parameter for oral bioavailability.
Handling and Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.
-
Safety: The pyridine moiety suggests potential for skin irritation. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: Stable to standard flash chromatography on silica gel. Avoid strong acids which may protonate the pyridine and complicate purification (elution requires basic modifiers like 1% Triethylamine).
References
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Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Standard reference for Hantzsch mechanism and thiazole reactivity).
-
Metzger, J. V. (1979).[2] Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[4] (Definitive text on thiazole synthesis regiochemistry).
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Luo, M., et al. (2024).[5][6] "Visible light mediates a synthesis of thiazole derivatives from benzothioamides."[6] Journal of Organic Chemistry, 89, 5038-5048.[6]
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Ikemoto, N., et al. (2003).[2] "Practical synthesis of the xanthine oxidase inhibitor Febuxostat." Tetrahedron, 59(9), 1317-1325. (Demonstrates industrial scale handling of thiazole carboxylates).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scribd.com [scribd.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 6. Thiazole synthesis [organic-chemistry.org]
